molecular formula C6HCl3F2O B6322424 2,4,6-Trichloro-3,5-difluorophenol;  99% CAS No. 2992-91-8

2,4,6-Trichloro-3,5-difluorophenol; 99%

Cat. No. B6322424
CAS RN: 2992-91-8
M. Wt: 233.4 g/mol
InChI Key: KLKPGFUKWNLFCZ-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-3,5-difluorophenol (99%) is an organofluorine compound primarily used in the synthesis of pharmaceuticals, agrochemicals and other organic compounds. It is a white crystalline solid with a melting point of 158-160 degrees Celsius and a molecular weight of 307.45 g/mol. It is soluble in a variety of organic solvents and has a low vapor pressure of 0.0082 mmHg at 25 degrees Celsius.

Mechanism of Action

2,4,6-Trichloro-3,5-difluorophenol (99%) is an organofluorine compound that acts as a Lewis acid in organic reactions. It can act as a nucleophile, forming covalent bonds with electrophilic carbon atoms. It can also act as an electrophile, reacting with nucleophiles such as amines and alcohols. Additionally, it can act as a catalyst, accelerating the rate of reaction of organic compounds.
Biochemical and Physiological Effects
2,4,6-Trichloro-3,5-difluorophenol (99%) is a non-toxic compound that does not pose any known health risks. It has been used in a variety of laboratory experiments, but its exact biochemical and physiological effects are not well understood.

Advantages and Limitations for Lab Experiments

2,4,6-Trichloro-3,5-difluorophenol (99%) is a versatile compound with a variety of applications in laboratory experiments. It is relatively inexpensive, non-toxic, and has a low vapor pressure, making it easy to work with. However, it is also highly reactive and can form explosive mixtures with other compounds, so it must be handled with caution.

Future Directions

The future of 2,4,6-Trichloro-3,5-difluorophenol (99%) is promising, as it has a variety of applications in scientific research. Future research should focus on the biochemical and physiological effects of the compound, as well as its potential applications in drug synthesis and agrochemicals. Additionally, further research should explore the potential of using this compound as a catalyst in organic reactions, as well as its potential use in the synthesis of polymers and other materials. Finally, further research should explore the potential of using this compound as a reagent in the synthesis of fluorinated compounds.

Synthesis Methods

2,4,6-Trichloro-3,5-difluorophenol (99%) is synthesized using a two-step process. The first step involves reacting aniline with chloroform in the presence of a base, such as sodium hydroxide, to produce 2,4,6-trichloro-3,5-difluorophenol (99%). The second step involves the reaction of the 2,4,6-trichloro-3,5-difluorophenol (99%) with a fluorinating agent, such as sodium fluoride, to produce 2,4,6-trichloro-3,5-difluorophenol (99%).

Scientific Research Applications

2,4,6-Trichloro-3,5-difluorophenol (99%) is a versatile compound used in a variety of scientific research applications. It has been used as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a reagent for the synthesis of polymers and other materials. Additionally, it has been used in the synthesis of fluorinated compounds and as a catalyst in organic reactions.

properties

IUPAC Name

2,4,6-trichloro-3,5-difluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl3F2O/c7-1-4(10)2(8)6(12)3(9)5(1)11/h12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKPGFUKWNLFCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)F)Cl)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl3F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trichloro-3,5-difluorophenol

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